molecular formula C16H14N2OS B2387617 4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1203372-75-1

4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No.: B2387617
CAS No.: 1203372-75-1
M. Wt: 282.36
InChI Key: VDFQAIKRNFDLPW-UHFFFAOYSA-N
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Description

“4-cyano-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide”, also known as CTB, is a synthetic compound with potential implications in various fields. It has a molecular formula of C16H14N2OS and a molecular weight of 282.36 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, a cyclopropyl group, a benzamide group, and a cyano group . The InChIKey for this compound is WYAGGMZTARRIDX-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 282.4 g/mol and a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds, and its topological polar surface area is 72.3 Ų . The compound’s complexity, as computed by Cactvs, is 404 .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards different nitrogen nucleophiles to yield a variety of heterocyclic derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This work demonstrates the versatility of thiophene derivatives in synthesizing complex heterocyclic frameworks which are essential in pharmaceutical and material sciences (Mohareb et al., 2004).

Chromogenic Detection of Cyanide

A study has shown the design of heterocyclic compounds for the colorimetric detection of cyanide, indicating the potential of thiophene derivatives in environmental and safety applications. These compounds convert into cyanoamines upon interaction with cyanide, showcasing an intense visible absorption band due to the formation of a chromophore. This property can lead to practical strategies for detecting toxic ions in aqueous environments without interference from halide anions (Tomasulo et al., 2006).

Colorimetric Sensing of Fluoride Anions

Another research application involves the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for the colorimetric sensing of fluoride anions. A specific derivative exhibited a drastic color transition from colorless to black in the presence of fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This finding highlights the potential of such compounds in developing sensors for environmental monitoring and safety assessments (Younes et al., 2020).

Structure-Activity Relationships

Research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides has identified them as potent and selective small molecule endothelin receptor-A antagonists. This study is an example of how modifications to the aryl group can enhance activity, demonstrating the importance of structural variations in medicinal chemistry for discovering new therapeutic agents (Wu et al., 1997).

Properties

IUPAC Name

4-cyano-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c17-10-12-3-5-13(6-4-12)15(19)18-11-16(7-8-16)14-2-1-9-20-14/h1-6,9H,7-8,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFQAIKRNFDLPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(C=C2)C#N)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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